molecular formula C20H24N2O4S B3470081 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE

Cat. No.: B3470081
M. Wt: 388.5 g/mol
InChI Key: HYZYVJBMDBZCHD-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE is a synthetic organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-formyl-N-2-hydroxyethylaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-4-PHENYLBUTANAMIDE is unique due to its combination of a morpholine ring, sulfonyl group, and phenylbutanamide moiety. This structure imparts specific chemical properties and biological activities that are distinct from similar compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(8-4-7-17-5-2-1-3-6-17)21-18-9-11-19(12-10-18)27(24,25)22-13-15-26-16-14-22/h1-3,5-6,9-12H,4,7-8,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZYVJBMDBZCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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